6-amino-1H-indole-7-carboxylic acid
Description
6-Amino-1H-indole-7-carboxylic acid is a heterocyclic compound featuring an indole core substituted with an amino group at position 6 and a carboxylic acid group at position 5. This ester derivative is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its hydrolysis would yield the parent carboxylic acid.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-amino-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,10H2,(H,12,13) |
InChI Key |
WHNUORSGIAOSCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C=CN2)C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 6-Amino-1H-indole-7-carboxylate (CAS 174311-79-6)
7-Chloro-1H-indole-2-carboxylic Acid (CAS 28899-75-4)
- Structure : Chloro substituent at position 7 and carboxylic acid at position 2.
- Key Properties: Electron-withdrawing chlorine increases acidity of the carboxylic acid (pKa ~3–4) compared to amino-substituted analogs . Applications: Intermediate in synthesizing kinase inhibitors and antiviral agents .
- Differentiation: The chloro group enhances electrophilicity, enabling nucleophilic aromatic substitution, unlike the electron-donating amino group in 6-amino-1H-indole-7-carboxylic acid.
6-Amino-1H-indazole-7-carboxylic Acid (CAS 73907-95-6)
1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic Acid
- Structure : Methyl group at position 1 and p-tolyl substituent at position 6.
- Key Properties :
- Differentiation : The methyl and aryl groups alter steric and electronic profiles, impacting catalytic cross-coupling efficiency.
Physicochemical and Functional Group Analysis
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